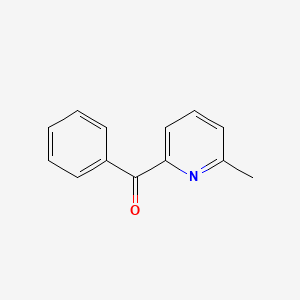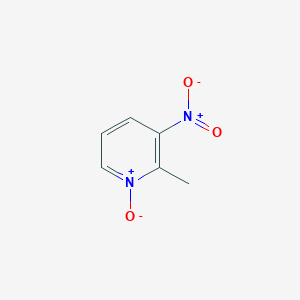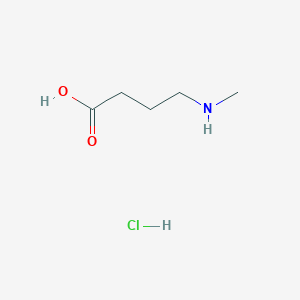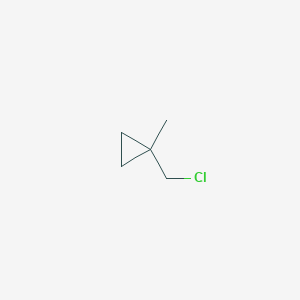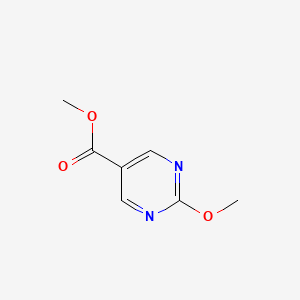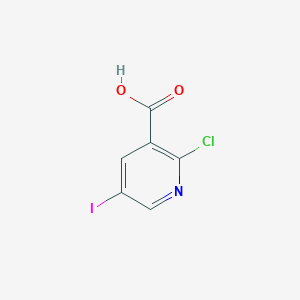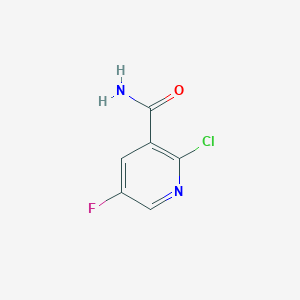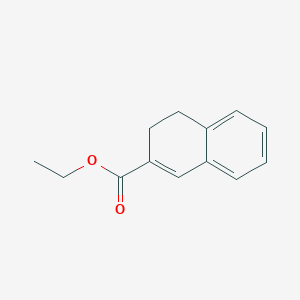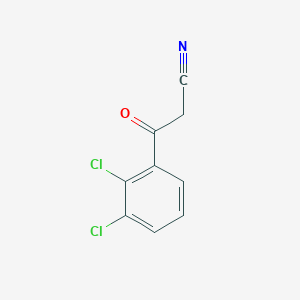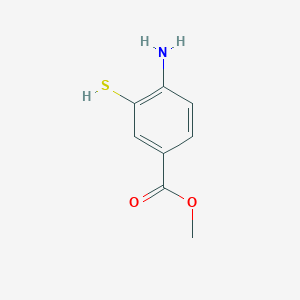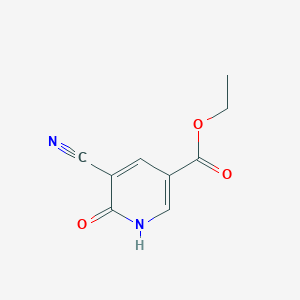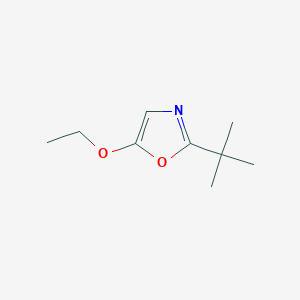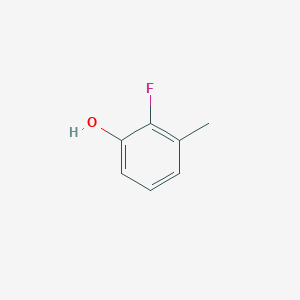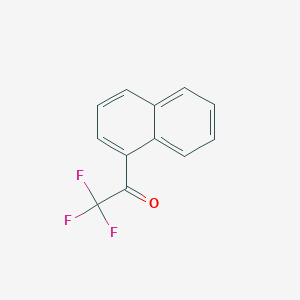
1-(4-Butoxy-3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C12H15NO4. It consists of 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is notable for its unique structure, which includes a butoxy group and a nitrophenyl group attached to an ethanone backbone.
Preparation Methods
The synthesis of 1-(4-Butoxy-3-nitrophenyl)ethanone can be achieved through various synthetic routes. One common method involves the nitration of 4-butoxyacetophenone, followed by oxidation to introduce the nitro group at the 3-position of the phenyl ring. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration .
Industrial production methods may involve more scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and improved safety. This method can be optimized to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
1-(4-Butoxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-butoxy-3-aminophenyl)ethanone, while oxidation can produce 1-(4-butoxy-3-nitrophenyl)acetic acid .
Scientific Research Applications
1-(4-Butoxy-3-nitrophenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a lead compound in drug discovery. Its structural features allow for modifications to enhance its pharmacological properties.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s butoxy group may also influence its binding affinity to target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
1-(4-Butoxy-3-nitrophenyl)ethanone can be compared with similar compounds such as:
Ethanone, 1-(3-nitrophenyl)-: This compound has a similar nitrophenyl group but lacks the butoxy substituent.
Ethanone, 1-(4-hydroxy-3-nitrophenyl)-:
The uniqueness of this compound lies in its combination of the butoxy and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-butoxy-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTXHFCXZQNAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486775 |
Source


|
| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61564-84-9 |
Source


|
| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
